![molecular formula C20H17F3N6 B2905111 4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine CAS No. 956706-01-7](/img/structure/B2905111.png)
4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the formation of the triazole and pyrazole rings through cyclization reactions. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydrogen atom on the pyrazole nitrogen could be deprotonated under basic conditions. Additionally, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and structural characterization of novel triazole and pyrazole derivatives have been a focal point in recent research. For instance, studies have reported on the facile synthesis and characterization of novel triazole derivatives integrated with various moieties, such as benzofuran and pyrazole, highlighting efficient synthesis techniques and the structural establishment via spectroscopic analyses (Idrees, Kola, & Siddiqui, 2019). Similarly, Al‐Azmi and Mahmoud (2020) synthesized new triazole and pyrazole derivatives, characterized by spectroscopic analyses, emphasizing the importance of these compounds in antimicrobial applications.
Antimicrobial Activities
The antimicrobial properties of triazole and pyrazole derivatives have been extensively investigated. Research by Idrees et al. (2019) demonstrated that some synthesized compounds exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains. Another study highlighted the antimicrobial potential of newly synthesized triazole derivatives against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Biological and Medicinal Applications
The biological and medicinal applications of these derivatives have been explored, with studies showing significant potential. For example, Asegbeloyin et al. (2014) researched the cytotoxic activity of pyrazole derivatives against human leukemia cells, indicating their potential in cancer therapy. Additionally, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of benzimidazole, showcasing a range of antibacterial and cytotoxic properties, were studied by Noolvi et al. (2014), further underlining the versatile applications of these compounds in medicinal chemistry.
Material Science Applications
In the realm of material science, the modification of polymeric materials with triazole and pyrazole derivatives has been investigated. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives, to enhance their antibacterial and antifungal properties. This research demonstrates the potential of these derivatives in creating functional materials for medical applications.
These studies collectively highlight the diverse scientific research applications of "4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine" and related compounds, ranging from antimicrobial and medicinal uses to material science innovations. The ability to synthesize and characterize these compounds with specific functional groups opens new avenues for their application in various fields of science and technology.
- (Idrees, Kola, & Siddiqui, 2019)
- (Al‐Azmi & Mahmoud, 2020)
- (Bektaş et al., 2007)
- (Asegbeloyin et al., 2014)
- (Noolvi et al., 2014)
- (Aly & El-Mohdy, 2015)
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of a molecule by enhancing its lipophilicity, metabolic stability, and binding affinity .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The trifluoromethyl group in the compound can enhance its metabolic stability and bioavailability .
Result of Action
Compounds with similar structures have been known to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
4-[5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6/c1-13-26-27-19(17-11-25-29(18(17)24)16-8-3-2-4-9-16)28(13)12-14-6-5-7-15(10-14)20(21,22)23/h2-11H,12,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDCKQEYKHCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC(=CC=C2)C(F)(F)F)C3=C(N(N=C3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2905035.png)
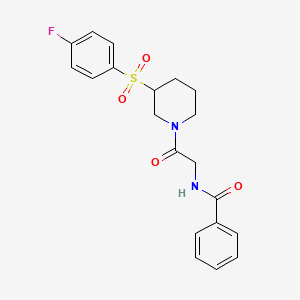
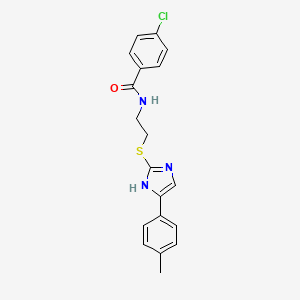

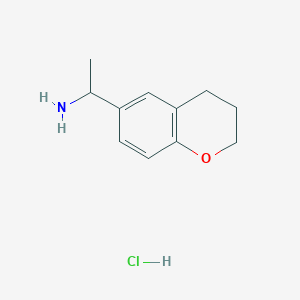
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

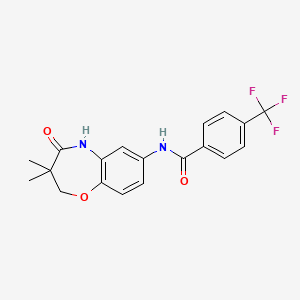
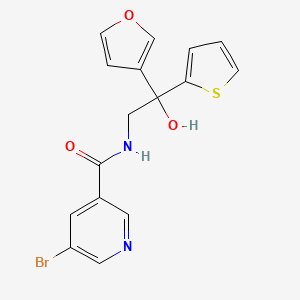
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2905050.png)
